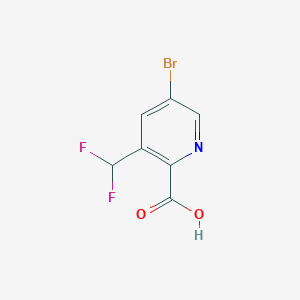

5-Bromo-3-(difluoromethyl)picolinic acid

Description

5-Bromo-3-(difluoromethyl)picolinic acid is a halogenated pyridinecarboxylic acid derivative characterized by a bromine atom at position 5 and a difluoromethyl group at position 3 of the picolinic acid backbone. The difluoromethyl group is notable for enhancing metabolic stability and lipophilicity compared to non-fluorinated substituents, a feature critical in pharmaceutical design .

Properties

IUPAC Name |

5-bromo-3-(difluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-1-4(6(9)10)5(7(12)13)11-2-3/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGJOGWCUJJETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)picolinic acid typically involves the bromination of 3-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The general synthetic route can be summarized as follows:

Starting Material: 3-(difluoromethyl)picolinic acid.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-(difluoromethyl)picolinic acid has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antiviral Properties : Preliminary studies suggest that this compound may interact with viral enzymes, potentially inhibiting their activity.

- Anticancer Activity : Its unique structure may influence its interactions with biomolecules, making it a candidate for further exploration in cancer therapy .

Case Study : A study demonstrated that derivatives of picolinic acid can exhibit selective inhibition against specific enzyme targets, which could lead to the development of novel anticancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Functionalization Reactions : The difluoromethyl group can be modified to introduce other functional groups, enhancing the compound's utility in synthetic chemistry.

- Synthesis of Derivatives : Research has shown that modifications to the bromine and difluoromethyl groups can lead to derivatives with distinct chemical properties and biological activities .

| Reaction Type | Description |

|---|---|

| Functionalization | Modifying the difluoromethyl group for new derivatives |

| Synthesis of Derivatives | Creating compounds with altered biological activity |

Agrochemicals

This compound is being explored for its potential use in agrochemicals. Its structural similarities to known herbicides suggest it may possess herbicidal properties.

Case Study : Research into related compounds has shown that certain picolinic acid derivatives can inhibit plant growth, indicating potential as synthetic auxin herbicides .

Biological Interactions

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Studies have suggested that:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Similarities

The following table highlights key structural analogs, focusing on substituent variations and similarity scores derived from chemical databases:

Key Observations:

- Halogen Position Matters : Bromine at position 5 (as in 5-Bromo-3-fluoropicolinic acid) vs. position 6 (6-Bromo-5-fluoropicolinic acid) significantly alters molecular recognition, as seen in enzyme inhibition studies .

- Fluorination vs. Difluoromethylation : The difluoromethyl group (CF₂H) in the target compound provides greater lipophilicity compared to fluorine (F) but less than trifluoromethyl (CF₃), balancing metabolic stability and solubility .

Lipophilicity and Solubility

- 5-Bromo-3-fluoropicolinic acid : LogP ≈ 1.2 (estimated), with moderate solubility in polar solvents due to the carboxylic acid group .

- 5-Bromo-3-methylpicolinic acid : LogP ≈ 1.5; methyl substitution increases hydrophobicity slightly compared to fluorine .

- Target Compound (CF₂H) : Predicted LogP ~1.8–2.0, suggesting enhanced membrane permeability but lower aqueous solubility than fluorinated analogs .

Biological Activity

5-Bromo-3-(difluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrFNO

- CAS Number : 1404337-62-7

This compound features a bromine atom and a difluoromethyl group attached to a picolinic acid backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on fluorinated derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.25–64 µg/mL .

Anticancer Properties

The potential anticancer effects of the compound have been explored in various studies. For instance, derivatives containing halogen substituents have shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that modifications on the picolinic acid framework can enhance activity .

Case Studies

- Antitumor Activity : A derivative of this compound was evaluated for its ability to inhibit the growth of cancer cells. The study found that it exhibited a synergistic effect when combined with doxorubicin, leading to increased apoptosis in cancer cells .

- Antimicrobial Efficacy : In a comparative study, several fluorinated compounds were assessed for their antimicrobial properties. The results indicated that this compound showed promising activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.